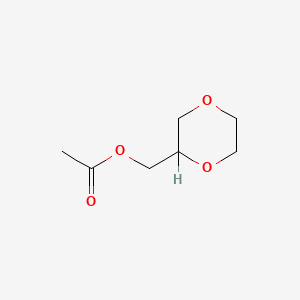

1,4-Dioxane-2-methyl acetate

Description

Contextualization within Dioxane Chemistry and Ester Compounds

1,4-Dioxane (B91453) is a well-known heterocyclic ether, widely recognized for its utility as a solvent in a myriad of industrial and laboratory settings. atamankimya.comchemicalbook.com Its chemical stability and miscibility with water make it a valuable medium for various chemical processes, including its use as a solvent for cellulose (B213188) acetate (B1210297), resins, oils, and waxes. atamankimya.comnih.gov The 1,4-dioxane ring is a recurring structural element in more complex molecules, often influencing their physical and biological properties. The introduction of functional groups onto the dioxane skeleton gives rise to a diverse family of derivatives with tailored characteristics.

1,4-Dioxane-2-methyl acetate, as its name suggests, is an ester derivative of 1,4-dioxane-2-methanol. epa.govnih.gov Esters are a fundamental class of organic compounds known for their presence in natural products and their wide-ranging applications as solvents, plasticizers, and fragrances. The combination of the 1,4-dioxane ring and the methyl acetate group in a single molecule results in a compound with a unique set of physicochemical properties, blending the characteristics of both a cyclic ether and an ester.

The synthesis of such derivatives often starts from a corresponding alcohol, in this case, 1,4-dioxane-2-methanol. nih.govnih.gov A plausible and common method for the preparation of this compound is the acetylation of 1,4-dioxane-2-methanol. This reaction typically involves treating the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst to facilitate the esterification. nih.govfrontiersin.org This straightforward synthetic accessibility makes it an attractive target for chemical exploration.

Rationale for Investigation of this compound

The investigation into this compound is driven by several key factors rooted in the broader applications of dioxane derivatives and esters. The parent compound, 1,4-dioxane, has been historically significant as a stabilizer for chlorinated solvents and is used in the production of various consumer products. itrcweb.orgitrcweb.org Derivatives of 1,4-dioxane are explored for their potential in diverse fields, including pharmaceuticals and material science.

The presence of the ester functional group suggests potential applications as a specialty solvent with specific solubility characteristics. The polarity and hydrogen bonding capabilities of the molecule are influenced by both the ether linkages of the dioxane ring and the carbonyl group of the acetate moiety. This unique combination could make it a suitable solvent or additive in formulations where controlled miscibility and solvency are required.

Furthermore, substituted dioxanes are key intermediates in the synthesis of more complex and biologically active molecules. For instance, dioxane-based structures have been investigated as potential antiviral agents. nih.gov The chiral center at the 2-position of the dioxane ring in this compound also introduces the possibility of its use as a chiral building block in asymmetric synthesis, a critical area in the development of new drugs and fine chemicals. The study of such derivatives contributes to the fundamental understanding of structure-activity relationships and the development of novel compounds with desired properties.

Chemical and Physical Properties

Below is a table summarizing some of the known physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H12O4 | lookchem.com |

| Molecular Weight | 160.17 g/mol | lookchem.com |

| Boiling Point | 224.6 °C at 760 mmHg | lookchem.com |

| Density | 1.096 g/cm³ | lookchem.com |

| Flash Point | 91.7 °C | lookchem.com |

| Vapor Pressure | 0.0902 mmHg at 25°C | lookchem.com |

| CAS Number | 68391-40-2 | lookchem.com |

An in-depth examination of the synthetic methodologies for this compound reveals a multi-step process centered on the strategic formation and subsequent functionalization of the 1,4-dioxane ring. The synthesis of this specific ester is not a direct, single-step reaction but rather relies on the preparation of a key intermediate, (1,4-dioxan-2-yl)methanol, which is then esterified.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxan-2-ylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-6(8)11-5-7-4-9-2-3-10-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQCGVLLMHQWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887344 | |

| Record name | 1,4-Dioxane-2-methanol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68391-40-2 | |

| Record name | 1,4-Dioxane-2-methanol, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2-methanol, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2-methanol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxane-2-methanol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxane-2-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 1,4 Dioxane 2 Methyl Acetate

Hydrolytic Stability and Ester Cleavage Mechanisms of 1,4-Dioxane-2-methyl acetate (B1210297)

The hydrolytic stability of 1,4-Dioxane-2-methyl acetate is bifurcated. The 1,4-dioxane (B91453) ring itself is an ether and, like most ethers, is generally resistant to hydrolysis under neutral conditions. ccme.ca Conversely, the methyl acetate moiety is susceptible to cleavage through hydrolysis.

This hydrolysis can be catalyzed by either acid or base. In aqueous solutions, the reaction typically follows a nucleophilic acyl substitution mechanism.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and methanol.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as lithium hydroxide (B78521) (LiOH), a hydroxide ion directly attacks the carbonyl carbon. reddit.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. This process is effectively irreversible.

The choice of solvent can influence the reaction kinetics. For instance, studies on the hydrolysis of methyl acetate and other esters have been conducted in dioxane-water mixtures. acs.orgkirj.ee The rate of hydrolysis can be affected by the solvent composition, which influences the interaction between the ester and the surrounding solvent molecules. kirj.ee For chiral esters, basic hydrolysis conditions, for example using LiOH in a dioxane/water mixture, can sometimes lead to epimerization at an adjacent stereocenter. reddit.com

Table 1: General Conditions for Ester Hydrolysis

| Catalyst | Reagents | Typical Solvent | Product |

|---|---|---|---|

| Acid | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Water, Dioxane/Water | Carboxylic Acid + Methanol |

| Base | H₂O, OH⁻ (e.g., NaOH, LiOH) | Water, Dioxane/Water, Ethanol/Water | Carboxylate Salt + Methanol |

Ring-Opening Reactions of the 1,4-Dioxane Moiety in this compound

While the 1,4-dioxane ring is generally stable, it can undergo ring-opening reactions under specific, often harsh, conditions. These reactions typically require strong acids or specialized catalytic systems.

The mechanism often involves the protonation of one of the ether oxygens by a strong Brønsted acid, making it a good leaving group. nih.gov A nucleophile can then attack one of the adjacent carbon atoms, leading to the cleavage of a C-O bond and the opening of the ring. For instance, the synthesis of 1,4-dioxanes can proceed via the acid-catalyzed cyclization of diols or the ring-opening of epoxides, suggesting that these reactions can be reversible under the right conditions. thieme-connect.commdpi.com

Furthermore, combinations of Lewis acids and bases, known as frustrated Lewis pairs, have been shown to facilitate the ring-opening of 1,4-dioxane. acs.org In these systems, the Lewis acid (e.g., B(C₆F₅)₃) coordinates to the ether oxygen, while the Lewis base attacks an adjacent carbon, inducing ring cleavage. acs.org This results in a zwitterionic product. acs.org The synthesis of 1,4-dioxane derivatives from oxirane dimerization over solid acid catalysts like ZrO₂/TiO₂ also involves ring-opening mechanisms of the epoxide precursor. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on this compound

The reactivity of this compound towards substitution reactions is largely dictated by its constituent functional groups.

Nucleophilic Reactions : The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the methyl ester group. This leads to nucleophilic acyl substitution, as seen in hydrolysis (with water as the nucleophile) and transesterification (with an alcohol as the nucleophile). The dioxane ring itself is not susceptible to direct nucleophilic substitution due to the lack of a suitable leaving group. Ring-opening via nucleophilic attack can occur, but only after activation by a strong acid (see Section 3.2).

Electrophilic Reactions : The ether oxygen atoms of the dioxane ring possess lone pairs of electrons, making them Lewis basic. wikipedia.org They can react with strong electrophiles, most notably protons from strong acids. This protonation is the initial step in acid-catalyzed ring-opening. The molecule lacks aromatic rings or other electron-rich systems that would readily undergo electrophilic substitution.

Reductive and Oxidative Transformations of this compound

Oxidative Transformations: The 1,4-dioxane ring is susceptible to oxidation by strong oxidizing agents and certain biological systems. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading the dioxane ring. nih.gov A common AOP is the Fenton system (H₂O₂/Fe(II)), which can achieve extensive degradation of 1,4-dioxane in aqueous solutions. nih.gov The oxidation process can lead to ring cleavage and the formation of various byproducts, including ethylene (B1197577) glycol diformate, formaldehyde, and glycolic acid. researchgate.net Certain bacteria, such as Pseudonocardia dioxanivorans, utilize monooxygenase enzymes to catalyze the initial oxidation of 1,4-dioxane as part of their metabolic pathway. berkeley.edu Strong chemical oxidants like trifluoroperacetic acid can also be used to cleave the ether linkages. wikipedia.org

Reductive Transformations: The reactivity towards reduction is centered on the methyl ester group. Ethers are generally resistant to reduction. The ester functional group, however, can be readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would cleave the ester, reducing the carbonyl group to a primary alcohol and yielding methanol. The result would be the transformation of the methyl acetate side chain into a 2-(hydroxymethyl) group attached to the dioxane ring.

Polymerization and Oligomerization Behavior of this compound Precursors

While this compound itself is not a typical monomer for polymerization, its structural precursors and related dioxane derivatives are highly relevant in polymer chemistry. Specifically, cyclic diesters of the 1,4-dioxane family, such as 1,4-dioxane-2,5-dione (glycolide), are important monomers for producing biodegradable polymers. google.com

These monomers undergo ring-opening polymerization (ROP) to form polyesters like polyglycolic acid (PGA). google.com The polymerization can be initiated by various catalysts, including metal-free organic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), thioureas, and guanidines. google.comresearchgate.net The ROP of asymmetrically substituted 1,4-dioxane-2,5-diones has been shown to proceed with a random distribution of monomer units in the resulting polymer chain. researchgate.net The reaction involves the nucleophilic attack of an initiator (like an alcohol) on one of the ester carbonyls, leading to the opening of the ring and the propagation of the polymer chain. Functionalized polymers can be synthesized by using substituted dioxane-2-one monomers, which allows for the tuning of the polymer's physical, chemical, and biological properties. google.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,1-trichloroethane |

| 1,4-Dioxane |

| 1,4-Dioxane-2,5-dione (Glycolide) |

| This compound |

| 2-(hydroxymethyl) group |

| 4-dimethylaminopyridine (DMAP) |

| Acetaldehyde |

| Aluminum trichloride |

| B(C₆F₅)₃ |

| Carboxylic Acid |

| Diethylene glycol |

| Ethylene glycol |

| Ethylene glycol diformate |

| Ethylene oxide |

| Fe(II) |

| Formaldehyde |

| Formic acid |

| Glycolic acid |

| H₂O₂ (Hydrogen peroxide) |

| Hydrogen chloride |

| Hydroxyl radical |

| LiAlH₄ (Lithium aluminum hydride) |

| Lithium hydroxide (LiOH) |

| Methanol |

| Methoxyacetic acid |

| Methyl acetate |

| Polyglycolic acid (PGA) |

| Tetrahydrofuran (THF) |

| Trifluoroperacetic acid |

| Vinylidene chloride |

Spectroscopic Characterization and Structural Analysis of 1,4 Dioxane 2 Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 1,4-Dioxane-2-methyl acetate (B1210297) in solution. By analyzing both ¹H and ¹³C NMR spectra, it is possible to confirm the connectivity of atoms and elucidate the preferred conformation of the dioxane ring. nih.gov

The introduction of the methyl acetate group at the C2 position breaks the symmetry observed in the parent 1,4-dioxane (B91453) molecule, which typically shows a single peak in its proton NMR spectrum at approximately 3.7 ppm. docbrown.infospectrabase.comchemicalbook.com For 1,4-Dioxane-2-methyl acetate, a more complex spectrum is expected. The 1,4-dioxane ring is known to exist predominantly in a chair conformation. acs.org This conformational preference results in distinct signals for axial and equatorial protons due to their different magnetic environments.

¹H NMR Spectroscopy: The proton spectrum would display separate signals for the protons on the dioxane ring and the methyl acetate side chain. The methine proton at the C2 position (H-2) would appear as a multiplet, coupled to the adjacent methylene protons at C3. The protons of the methylene groups at C3, C5, and C6 would exhibit complex splitting patterns, further complicated by diastereotopicity. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the ester group. The methyl protons of the acetate group would appear as a distinct singlet, typically in the range of 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals, corresponding to each carbon atom in the unique chemical environment of the molecule (C2, C3, C5, C6 of the dioxane ring, the carbonyl and methyl carbons of the acetate group, and the methylene carbon of the side chain). The chemical shifts would be consistent with a cyclic ether and an ester functionality.

The conformational analysis relies heavily on the measurement of vicinal coupling constants (³J). The magnitude of these constants, as described by the Karplus equation, can help determine the dihedral angles between adjacent protons, thereby confirming the chair conformation and the orientation (axial or equatorial) of the methyl acetate substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on principles of NMR spectroscopy and data from analogous 1,4-dioxane derivatives.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Dioxane C2-H | ~4.0-4.2 (m) | ~70-72 |

| Dioxane C3-H₂ | ~3.5-3.8 (m) | ~66-68 |

| Dioxane C5-H₂ | ~3.6-3.9 (m) | ~67-69 |

| Dioxane C6-H₂ | ~3.4-3.7 (m) | ~65-67 |

| -CH₂- (side chain) | ~4.1-4.3 (m) | ~63-65 |

| -C(O)- (carbonyl) | - | ~170-172 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the vibrational modes of the molecule. The spectra are characterized by absorptions corresponding to the stretching and bending of specific bonds.

The IR and Raman spectra of the parent 1,4-dioxane molecule are well-documented and serve as a basis for interpreting the spectrum of its derivative. docbrown.infochemicalbook.comchemicalbook.com The key distinguishing features in the spectrum of this compound arise from the methyl acetate substituent.

Key Vibrational Modes:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1735 and 1750 cm⁻¹, is characteristic of the carbonyl group in the saturated ester.

C-O Stretch: The spectrum will contain multiple C-O stretching bands. Strong absorptions between 1250 and 1000 cm⁻¹ are expected, corresponding to the C-O-C linkages of the dioxane ether and the C-O bond of the ester group. docbrown.info

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups. researchgate.net

Raman spectroscopy complements IR by providing information on less polar bonds and symmetric vibrations, which can be useful for analyzing the dioxane ring's skeletal modes. epa.govwestminster.ac.uk

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2990-2850 | C-H Stretching (Aliphatic) | Medium-Strong |

| 1750-1735 | C=O Stretching (Ester) | Strong |

| 1470-1430 | C-H Bending (CH₂) | Variable |

| 1380-1360 | C-H Bending (CH₃) | Variable |

| 1250-1100 | C-O Stretching (Ether) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of the compound is C₇H₁₂O₄, giving it a molecular weight of 160.17 g/mol .

Under electron ionization (EI-MS), the molecule is expected to form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 160. The fragmentation of cyclic ethers often proceeds through established pathways such as α-cleavage and inductive cleavage. nsf.govresearchgate.netwikipedia.org The fragmentation pattern of 1,4-dioxane itself is known to produce key fragments at m/z 88 (molecular ion), 58, and 44. docbrown.inforesearchgate.net For this compound, fragmentation would likely be initiated at the ester side chain or within the dioxane ring.

Predicted Fragmentation Pathways:

Loss of the Acetoxy Group: Cleavage of the bond between the side-chain methylene group and the ester oxygen could lead to the loss of a CH₃COO• radical (59 Da), resulting in a fragment at m/z 101.

Loss of the Entire Side Chain: Cleavage of the C-C bond between the dioxane ring and the side chain could result in the loss of a •CH₂OOCCH₃ radical (73 Da), yielding a fragment at m/z 87.

Ring Cleavage: Following patterns seen in 1,4-dioxane, cleavage of the dioxane ring can produce various smaller fragments. A common pathway involves the formation of an ion at m/z 58, corresponding to [C₂H₄O₂]⁺˙ or a related isomer. docbrown.info

McLafferty Rearrangement: A potential rearrangement involving the transfer of a hydrogen atom from the dioxane ring to the carbonyl oxygen of the ester, followed by cleavage, could lead to a neutral acetic acid molecule (60 Da) and a radical cation at m/z 100.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 160 | [C₇H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₅H₉O₂]⁺ | M - •OCOCH₃ |

| 87 | [C₄H₇O₂]⁺ | M - •CH₂OCOCH₃ |

| 73 | [CH₂OCOCH₃]⁺ | Side chain fragment |

| 58 | [C₂H₄O₂]⁺˙ | Ring fragmentation |

X-ray Crystallography for Solid-State Structural Investigations (if applicable)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles that define its conformation.

As of now, a specific crystal structure determination for this compound has not been reported in the surveyed literature. However, X-ray diffraction studies of numerous other 1,4-dioxane derivatives and complexes have been published, consistently showing the dioxane ring adopting a chair conformation in the solid state. researchgate.netd-nb.info

Should a single crystal of this compound be grown and analyzed, the resulting data would unequivocally establish the solid-state conformation. It would confirm the chair geometry of the dioxane ring and reveal the precise orientation (axial or equatorial) of the methyl acetate substituent. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement.

Chiroptical Spectroscopy for Stereochemical Assignment of this compound Isomers

The presence of a substituent at the C2 position of the 1,4-dioxane ring renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-1,4-Dioxane-2-methyl acetate and (S)-1,4-Dioxane-2-methyl acetate.

Chiroptical spectroscopy encompasses a family of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.org Electronic Circular Dichroism (ECD) is a powerful method used to determine the absolute configuration of chiral compounds. mdpi.com

The absolute configuration of the enantiomers of this compound can be assigned by comparing their experimental ECD spectra with spectra predicted by quantum mechanical calculations. The process typically involves:

Performing a conformational search for both the (R) and (S) enantiomers to identify the most stable conformers.

Calculating the theoretical ECD spectrum for the lowest energy conformers of one enantiomer (e.g., the S-enantiomer) using time-dependent density functional theory (TD-DFT).

Comparing the calculated spectrum with the experimentally measured spectrum. A match in the sign and shape of the Cotton effects allows for an unambiguous assignment of the absolute configuration.

This combined experimental and theoretical approach is a standard and reliable method for the stereochemical elucidation of chiral molecules, including those with flexible ring systems. acs.org

Computational and Theoretical Studies of 1,4 Dioxane 2 Methyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics. For 1,4-Dioxane-2-methyl acetate (B1210297), such calculations would likely be performed using Density Functional Theory (DFT), a common and reliable method for molecules of this size.

Studies on the parent 1,4-dioxane (B91453) molecule using DFT at the B3LYP/6-311G(d,p) level of theory have been conducted to investigate its electronic structure. ijcce.ac.ir These studies analyze parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. It provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. ijcce.ac.ir For 1,4-Dioxane-2-methyl acetate, NBO analysis would be valuable in quantifying the electronic effects of the substituent on the ring atoms.

Table 1: Predicted Electronic Properties of 1,4-Dioxane and this compound (Note: Values for this compound are hypothetical and extrapolated from data on 1,4-dioxane for illustrative purposes.)

| Property | 1,4-Dioxane (Calculated) | This compound (Predicted) | Significance |

| HOMO Energy | Lower | Likely Lower | Region of electron donation |

| LUMO Energy | Higher | Likely Lower | Region of electron acceptance |

| HOMO-LUMO Gap | Large | Potentially altered | Indicator of chemical reactivity and stability |

| Dipole Moment | Non-polar (for chair) | Polar | Influences solubility and intermolecular forces |

Conformal Analysis and Stability of this compound

The conformational landscape of a molecule is critical to its properties and biological activity. For the 1,4-dioxane ring, theoretical studies have shown that it is conformationally flexible, with the chair and boat conformations being the most significant. wikipedia.org Ab initio molecular orbital theory calculations have determined that the chair conformation is the most stable, followed by two twist-boat conformations. acs.org The energy barrier for ring inversion from the chair to the twist-boat form proceeds through a half-chair transition state. acs.org

For this compound, the substituent at the 2-position introduces the possibility of axial and equatorial conformers for the dominant chair form.

Equatorial Conformer: The methyl acetate group is positioned in the equatorial plane of the chair. This conformation is generally more stable for larger substituents as it minimizes steric hindrance with the other ring atoms.

Axial Conformer: The methyl acetate group is positioned perpendicular to the plane of the ring. This conformation is typically less stable due to increased steric interactions.

The relative stability of these conformers can be quantified using computational methods to calculate their energies. The population of each conformer at equilibrium is then determined by the Boltzmann distribution. It is highly probable that the equatorial conformer of this compound is the most stable, similar to other substituted cyclic systems.

Table 2: Conformational States of the 1,4-Dioxane Ring

| Conformation | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Stability |

| Chair | 0.00 | 0.00 | Most Stable acs.orgresearchgate.net |

| Twist-Boat | ~5-7 | >0 | Less Stable researchgate.net |

| Boat | Higher | >0 | Generally a transition state |

For this compound, the chair conformation with the methyl acetate group in the equatorial position is predicted to be the global minimum energy structure.

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, and transition states, and calculating activation energies. For this compound, several types of transformations can be envisaged and studied computationally.

One important reaction is the ring-opening of the dioxane moiety. This can be catalyzed by Lewis acids, which coordinate to the ether oxygens, weakening the C-O bonds and facilitating nucleophilic attack. acs.org Computational studies can model this process, identifying the structure of the Lewis acid-dioxane adduct and the transition state for the ring-opening step. The presence of the methyl acetate substituent may influence the regioselectivity of the ring opening.

Another significant reaction pathway is oxidation . The degradation of 1,4-dioxane by hydroxyl radicals has been investigated using computational quantum chemistry. nih.gov These studies reveal that the reaction proceeds via hydrogen abstraction from the carbon atoms of the ring. For this compound, there are multiple non-equivalent hydrogen atoms, and computational analysis of the transition states for their abstraction would be necessary to predict the most likely initial site of oxidative attack. nih.gov

The hydrolysis of the ester group is another potential transformation. This reaction can be catalyzed by either acid or base. Quantum chemical calculations can model the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of methanol (B129727) to yield 1,4-dioxane-2-carboxylic acid.

For any proposed reaction, transition state analysis is crucial. This involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy and, therefore, the reaction rate.

Molecular Dynamics Simulations for Solvent Interactions and Transport Phenomena

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules in the condensed phase, offering insights into solvent interactions and transport properties.

MD simulations of 1,4-dioxane in aqueous solution have been performed to understand its solvation structure and dynamics. researchgate.netnih.gov These studies show that the ether oxygens of the dioxane ring can act as hydrogen bond acceptors for water molecules. The structure of the solution is dependent on the molar fraction of dioxane. researchgate.netnih.gov

For this compound, the presence of the ester group introduces additional sites for solvent interaction. The carbonyl oxygen of the acetate group is a strong hydrogen bond acceptor, which would lead to more specific and stronger interactions with protic solvents like water and alcohols. MD simulations could be employed to:

Determine the radial distribution functions of solvent molecules around the different functional groups of this compound to understand the solvation shell structure.

Calculate the average number of hydrogen bonds formed between the solute and solvent.

Investigate the orientation of solvent molecules around the solute.

Furthermore, MD simulations can be used to predict transport properties such as the diffusion coefficient of this compound in various solvents. This is achieved by analyzing the mean square displacement of the molecule over time. Such information is valuable for understanding its fate and transport in environmental or biological systems. e3s-conferences.org

Spectroscopic Property Prediction and Validation for this compound

Computational methods can accurately predict various spectroscopic properties, which can then be used to interpret experimental spectra or to identify unknown compounds.

NMR Spectroscopy: The chemical shifts and coupling constants for the ¹H and ¹³C NMR spectra of this compound can be calculated using quantum chemical methods. For the parent 1,4-dioxane, the conformationally mobile ring leads to a single signal in the ¹H NMR spectrum. wikipedia.org In this compound, the presence of the substituent would lead to a more complex spectrum, with distinct signals for the axial and equatorial protons, as well as for the protons of the methyl acetate group. Computational predictions would be invaluable in assigning these signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be computed to generate a theoretical IR spectrum. The IR spectrum of 1,4-dioxane is characterized by C-H stretching vibrations around 2800-3000 cm⁻¹ and prominent C-O stretching vibrations between 1070 and 1140 cm⁻¹. docbrown.info For this compound, additional characteristic peaks would be expected, most notably a strong absorption band for the C=O stretching of the ester group, typically found in the range of 1735-1750 cm⁻¹. Comparing the computed spectrum with an experimental one would allow for a detailed assignment of the vibrational modes and validation of the computational method. Studies have shown that for 1,4-dioxane in aqueous solution, explicit solvation models in the calculations provide more accurate predictions of vibrational frequency shifts than continuum models. rsc.org

Table 3: Predicted Characteristic Spectroscopic Data for this compound (Based on known ranges for functional groups and data for 1,4-dioxane)

| Spectroscopy | Functional Group | Predicted Peak/Chemical Shift |

| IR | C-H (Dioxane Ring) | ~2850-2970 cm⁻¹ |

| C-O-C (Dioxane Ring) | ~1070-1140 cm⁻¹ docbrown.info | |

| C=O (Acetate) | ~1735-1750 cm⁻¹ | |

| ¹H NMR | -OCH₃ (Acetate) | ~3.7 ppm |

| -CH₂- (Acetate) | ~4.1 ppm | |

| Dioxane Ring Protons | ~3.5-4.0 ppm | |

| ¹³C NMR | -OCH₃ (Acetate) | ~52 ppm |

| C=O (Acetate) | ~170 ppm | |

| Dioxane Ring Carbons | ~65-75 ppm |

Information Scarcity on the Environmental Fate of this compound

Following a comprehensive review of available scientific literature and environmental data, it has been determined that there is a significant lack of specific information regarding the environmental occurrence and fate of the chemical compound This compound . While extensive research has been conducted on its parent compound, 1,4-dioxane, this information is not directly transferable to this compound due to differences in their chemical structures and properties.

Further research and environmental monitoring specifically targeting this compound are needed to understand its behavior and potential impact on the environment. Without such dedicated studies, any discussion of its environmental occurrence and fate would be unfounded.

Advanced Analytical Methodologies for 1,4 Dioxane 2 Methyl Acetate Detection and Quantification

Sample Preparation Techniques for Various Environmental Matrices (e.g., Water, Soil, Air)

Effective sample preparation is crucial for the accurate analysis of 1,4-Dioxane-2-methyl acetate (B1210297), a compound that is expected to exhibit properties of both the highly water-soluble 1,4-dioxane (B91453) and the more semi-volatile character of a methyl acetate ester. The chosen technique must efficiently extract the target analyte from the sample matrix while minimizing interferences.

Water Samples: For aqueous matrices such as groundwater, surface water, and wastewater, solid-phase extraction (SPE) is a highly recommended technique. nih.gov This method is favored for its ability to concentrate the analyte from large sample volumes, thereby increasing sensitivity. nih.gov An activated carbon-based sorbent would be a suitable choice for trapping 1,4-Dioxane-2-methyl acetate. The sample would be passed through the SPE cartridge, after which the analyte would be eluted with a small volume of an organic solvent like dichloromethane. nih.gov For samples with higher concentrations, liquid-liquid extraction (LLE) using a solvent such as dichloromethane could also be employed.

Soil and Sediment Samples: The analysis of this compound in solid matrices like soil and sediment requires a more rigorous extraction process. Accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE) are modern techniques that offer high extraction efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com A suitable solvent system would likely be a mixture of a polar and a non-polar solvent to effectively extract the compound from the complex soil matrix. For volatile and semi-volatile organic compounds (VOCs and SVOCs) in soil, methanol (B129727) extraction is also a common and effective method. wateronline.com

Air Samples: For the analysis of this compound in air, active sampling onto a solid sorbent tube followed by thermal desorption is the most appropriate technique. The sorbent material, such as a multi-bed sorbent tube containing materials like Tenax®, Carbopack™, or Carboxen®, would be selected to efficiently trap the semi-volatile organic compound from a known volume of air. The trapped analytes are then introduced into the analytical instrument via thermal desorption.

| Matrix | Recommended Technique | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | Use of activated carbon cartridges; elution with dichloromethane. nih.gov |

| Soil/Sediment | Accelerated Solvent Extraction (ASE) | A mixed-polarity solvent system to enhance extraction efficiency. thermofisher.com |

| Air | Thermal Desorption (TD) | Use of multi-bed sorbent tubes for efficient trapping. |

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the quantification of semi-volatile organic compounds. For this compound, a mid-polar capillary column, such as a DB-624 or equivalent, would provide the necessary selectivity for separation from other potential environmental contaminants.

Optimization of the GC oven temperature program is critical to achieve good chromatographic resolution. A suggested starting point would be an initial temperature of 40°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C. The mass spectrometer would be operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode would be employed, monitoring for characteristic fragment ions of this compound. The use of an isotopically labeled internal standard, such as 1,4-Dioxane-d8-2-methyl acetate, would be essential for accurate quantification and to correct for any matrix effects or variations in instrument response. itrcweb.org

| Parameter | Recommended Setting | Rationale |

| GC Column | Mid-polar (e.g., DB-624) | Optimal separation of semi-volatile polar compounds. |

| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |

| Oven Program | 40°C (initial) to 250°C (final) | To ensure good separation and peak shape. |

| MS Ionization | Electron Ionization (EI) | Standard and robust ionization technique. |

| MS Mode | Selected Ion Monitoring (SIM) | Increased sensitivity and selectivity. itrcweb.org |

| Internal Standard | Isotopically labeled analog | For accurate quantification. itrcweb.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound

While GC-MS is the primary technique for semi-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) offers a viable alternative, particularly for samples that are difficult to volatilize or for analytes that are thermally labile. For this compound, reversed-phase liquid chromatography (RPLC) would be the method of choice.

A C18 column would be suitable for retaining the compound, and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile or methanol, would be used for elution. biorxiv.org An electrospray ionization (ESI) source, likely operated in positive ion mode, would be used to ionize the analyte. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide the highest level of sensitivity and selectivity, monitoring for specific precursor-to-product ion transitions.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase | Good retention for moderately polar compounds. |

| Mobile Phase | Water/Acetonitrile Gradient | Effective elution and separation. biorxiv.org |

| MS Ionization | Electrospray (ESI) - Positive Mode | Efficient ionization for this class of compounds. |

| MS Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity. |

Development of Highly Sensitive and Selective Detection Methods

Achieving low detection limits is often a critical requirement for environmental analysis. For this compound, several strategies can be employed to enhance sensitivity and selectivity. As previously mentioned, the use of selected ion monitoring (SIM) in GC-MS and multiple reaction monitoring (MRM) in LC-MS/MS are instrumental in achieving low detection limits by reducing background noise. itrcweb.org

Further enhancements in sensitivity can be achieved through advanced sample preparation techniques. For water samples, large volume injection (LVI) in GC can significantly lower detection limits by introducing a larger amount of the sample extract into the instrument. For air analysis, optimizing the sorbent material and increasing the sampled air volume can lead to lower detection limits.

Field-Deployable Analytical Technologies for Environmental Monitoring of this compound

The development of field-deployable analytical technologies is crucial for rapid, on-site environmental monitoring. Portable GC-MS systems are becoming increasingly common and offer the capability for near-real-time analysis of semi-volatile organic compounds in the field. researchgate.netspectroscopyonline.comnih.govacs.org These instruments can be coupled with rapid sampling techniques such as solid-phase microextraction (SPME) for water samples or portable thermal desorption units for air samples. spectroscopyonline.com

While not yet developed specifically for this compound, the adaptation of these existing portable GC-MS methods would be a promising approach for rapid screening and monitoring of this compound at contaminated sites. This would allow for more efficient site characterization and remediation monitoring.

Exploration of Industrial and Specialized Applications of 1,4 Dioxane 2 Methyl Acetate

Solvent Properties and Potential as a Reaction Medium

The solvent properties of a chemical are dictated by its molecular structure. 1,4-Dioxane-2-methyl acetate (B1210297) possesses both ether and ester functional groups, which suggests it may act as a polar aprotic solvent. lookchem.comnih.gov The presence of the dioxane ring, a known good solvent for a variety of organic compounds, combined with the methyl acetate group, could allow it to dissolve a range of substances. atamankimya.comwikipedia.org

Detailed experimental studies on the solvent properties of 1,4-Dioxane-2-methyl acetate are not widely available. However, its physical and chemical properties, as listed in public databases, can provide some insight into its potential as a solvent.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12O4 | lookchem.comepa.gov |

| Molecular Weight | 160.17 g/mol | lookchem.comepa.gov |

| Boiling Point | 224.6 °C at 760 mmHg | lookchem.com |

| Density | 1.096 g/cm³ | lookchem.com |

| Flash Point | 91.7 °C | lookchem.com |

| Vapor Pressure | 0.0902 mmHg at 25 °C | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

The relatively high boiling point suggests its potential use in reactions requiring elevated temperatures. lookchem.com The absence of a hydrogen bond donor and the presence of four hydrogen bond acceptors are characteristic of aprotic solvents. lookchem.com

Role in Polymer Science and Materials Chemistry (e.g., Monomer, Additive)

There is no direct evidence in the searched literature to suggest that this compound is currently used as a monomer or a significant additive in polymer science. Its parent compound, 1,4-dioxane (B91453), has been used in the manufacturing of plastics and as a solvent for cellulose (B213188) esters and other polymers. atamankimya.comchemicalbook.comitrcweb.org For instance, 1,4-dioxane is utilized in the production of cellulose acetate membranes for applications like reverse osmosis and kidney dialysis. itrcweb.org However, it is crucial to note that this application is for the parent compound and not for this compound itself. Further research would be required to determine if the methyl acetate derivative has any specific role or advantage in polymer chemistry.

Use in Chemical Synthesis as an Intermediate or Reagent

The structure of this compound suggests its potential as an intermediate in organic synthesis. The ester group can undergo various transformations, such as hydrolysis to the corresponding alcohol (1,4-Dioxane-2-methanol) or transesterification. The dioxane ring itself can be stable under certain reaction conditions, making the compound a useful building block.

While specific industrial-scale syntheses using this compound as a key intermediate are not well-documented in the available literature, related compounds are utilized in complex syntheses. For example, research into antiviral agents has detailed the synthesis of various dioxane-based derivatives, starting from key intermediates like (R)-2-hydroxymethyl- chemicalbook.comCurrent time information in Bangalore, IN.dioxane. nih.gov This highlights the utility of substituted dioxanes as scaffolds in medicinal chemistry.

Furthermore, a study on the photochemical synthesis of DL-apiose derivatives involved a structurally similar compound, (8-acetoxymethyl-2,5,7-trioxabicyclo[4.2.0]oct-8-yl)methyl acetate, in cycloaddition reactions, indicating the potential for the acetoxymethyl group on a cyclic ether to participate in complex chemical transformations. rsc.org The reactivity of the acetate group is also seen in the use of indol-2-ylmethyl acetates in domino palladium-catalyzed reactions to form polysubstituted heterocyclic compounds. uniroma1.it This suggests that the acetate portion of this compound could be a reactive site for similar catalytic processes.

Applications in Specialized Formulations (e.g., Coatings, Adhesives, Resins)

Specific examples of this compound being used in specialized formulations such as coatings, adhesives, or resins are not found in the searched literature. However, the parent compound, 1,4-dioxane, has been used as a component in printing inks, paints, and adhesives, often to help the formulation adhere to plastic surfaces. atamankimya.comitrcweb.org It has also been identified as an additive in some adhesives. itrcweb.org

Given its solvent characteristics and relatively low volatility, it is plausible that this compound could be investigated as a component in formulations where controlled evaporation and good solvency for resins and polymers are required. Its ester functionality might also contribute to adhesion properties in certain systems.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dioxane-2-methyl acetate, and how do they influence its experimental applications?

- Answer : The compound's polarity, boiling point, and solubility in aqueous/organic phases are critical for its use as a solvent in synthesis. Thermodynamic data (e.g., vapor-liquid equilibrium) from aqueous 1,4-dioxane mixtures reveal microheterogeneity and concentration fluctuations, which affect reaction kinetics . Researchers should prioritize measuring partition coefficients and phase behavior under experimental conditions to optimize solvent selection. For instance, studies on dioxane-water systems (Hovorka et al., 1936) provide baseline data for extrapolation .

Q. How can researchers synthesize this compound with high purity for analytical studies?

- Answer : A validated method involves esterification under acidic catalysis. For example, dissolving 2-methyl acetate precursors in methanol with concentrated sulfuric acid, followed by reflux and recrystallization, yields high-purity products . Characterization via NMR and GC-MS is essential to confirm structural integrity and rule out side products like diethylene dioxide derivatives .

Q. What databases and search strategies are recommended for comprehensive literature reviews on this compound?

- Answer : The EPA’s structured approach includes:

- Databases : SciFinder, PubMed, ECOTOX, and Web of Science, with gray literature from government reports .

- Search terms : Use exact IUPAC names (e.g., "1,4-Diethylene dioxide") and exclude terms like "child*" or "patient*" to filter non-research content .

- Quality assessment : Apply the 2021 EPA Systematic Review Protocol to evaluate data reliability .

Advanced Research Questions

Q. How do molecular dynamics simulations explain the solvation behavior of this compound in aqueous systems?

- Answer : Theoretical analyses of aqueous 1,4-dioxane mixtures highlight microheterogeneity due to fluctuating hydrogen-bond networks. Simulations should incorporate density functional theory (DFT) to model dipole-dipole interactions and validate findings against experimental data (e.g., spectroscopic studies) . This duality between concentration fluctuations and solvent clustering impacts drug delivery systems where solubility is critical .

Q. What methodologies resolve contradictions in toxicity data for this compound?

- Answer : Discrepancies in carcinogenicity studies arise from variations in exposure models (e.g., inhalation vs. dermal). A tiered approach is recommended:

- In vitro assays : Use human hepatocyte cultures to assess metabolic activation pathways.

- Epidemiological cross-checks : Compare data from occupational exposure studies (e.g., EPA’s TSCA assessments) with controlled animal models .

- Computational toxicology : Apply QSAR models to predict metabolites like 2-methyl acetic acid derivatives and their bioactivity .

Q. How can environmental persistence of this compound be quantified in aquatic systems?

- Answer : Adapt PFAS monitoring frameworks due to shared bio-persistence challenges . Key steps include:

- Fate studies : Use isotope-labeled tracers to track degradation products (e.g., via LC-HRMS).

- Adsorption modeling : Apply Freundlich isotherms to predict soil-water partitioning, validated against EPA’s ECOTOX data .

- Treatment testing : Evaluate advanced oxidation processes (AOPs) with hydroxyl radicals to measure mineralization efficiency .

Q. What strategies optimize the use of this compound in drug discovery while minimizing solvent interference?

- Answer : In synthesis of fluorinated chromenyl benzamides (e.g., anticancer agents), replace traditional solvents with subcritical CO₂ to enhance yield and reduce residue . Monitor reaction kinetics via in situ FTIR to detect unwanted esterification byproducts. Solvent-free microwave-assisted methods are also viable for scale-up .

Methodological Notes

- Experimental Design : For solubility studies, use dynamic light scattering (DLS) to detect microheterogeneity in aqueous mixtures .

- Data Validation : Cross-reference EPA’s ECOTOX and SciFinder data to address publication bias .

- Risk Evaluation : Follow the EPA’s 2023 draft framework to prioritize research on occupational exposure pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.